molecular formula C8H13N3O2 B1428125 {1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol CAS No. 1249673-44-6

{1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol

Cat. No.: B1428125
CAS No.: 1249673-44-6
M. Wt: 183.21 g/mol
InChI Key: KRLLKJPGKNCSRO-UHFFFAOYSA-N
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Description

{1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol: is a chemical compound with the molecular formula C8H13N3O2. It is a member of the triazole family, which is known for its diverse applications in various fields such as medicinal chemistry, agriculture, and materials science. The compound features a triazole ring substituted with an oxolan-3-ylmethyl group and a methanol group, making it a versatile scaffold for further chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of {1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions to yield the triazole ring. The oxolan-3-ylmethyl group can be introduced through nucleophilic substitution reactions, while the methanol group is typically added via reduction reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing automated reactors to ensure precise control over reaction conditions such as temperature, pressure, and reagent concentrations. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming increasingly common in industrial settings .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The triazole ring can undergo reduction to form dihydrotriazoles.

    Substitution: The oxolan-3-ylmethyl group can be substituted with various nucleophiles to introduce different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products:

Scientific Research Applications

Chemistry: In chemistry, {1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol serves as a building block for the synthesis of more complex molecules. Its triazole ring is a stable and versatile scaffold that can be functionalized to create a wide range of derivatives for use in catalysis, materials science, and organic synthesis .

Biology: The compound is used in biological research as a probe to study enzyme activities and protein interactions. Its triazole ring can mimic natural substrates, making it useful in the design of enzyme inhibitors and activity-based probes .

Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its derivatives have shown promise in the development of antimicrobial, anticancer, and antiviral agents .

Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings. Its stability and reactivity make it suitable for incorporation into various industrial products .

Mechanism of Action

The mechanism of action of {1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The oxolan-3-ylmethyl group and methanol moiety can further enhance binding affinity and specificity by interacting with hydrophobic or hydrophilic pockets within the target protein .

Comparison with Similar Compounds

Properties

IUPAC Name

[1-(oxolan-3-ylmethyl)triazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2/c12-5-8-4-11(10-9-8)3-7-1-2-13-6-7/h4,7,12H,1-3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRLLKJPGKNCSRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1CN2C=C(N=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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